molecular formula C23H17F2N3O3S B264220 7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B264220
M. Wt: 453.5 g/mol
InChI Key: CGIGCYQVJOHNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by binding to specific receptors or enzymes and modulating their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, it has been reported to bind to the adenosine A1 receptor and the dopamine D2 receptor, both of which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to possess several biochemical and physiological effects. For example, it has been reported to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, it has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain. Furthermore, it has been reported to possess anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the mechanisms of various physiological processes. Additionally, it has been shown to possess a relatively low toxicity profile, making it a safer alternative to other compounds that may be more toxic. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to prepare stock solutions for use in experiments.

Future Directions

There are several potential future directions for research involving 7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential as a new class of antibiotics or antiviral drugs. Additionally, further research is needed to better understand its mechanism of action and to identify potential new targets for its pharmacological effects.

Synthesis Methods

The synthesis of 7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires the use of several reagents and solvents. The synthesis method has been described in detail in several scientific publications, and it typically involves the condensation of various starting materials, including 4-fluorobenzaldehyde, 5-isobutyl-1,3,4-thiadiazol-2-amine, and a chromone derivative, in the presence of a suitable catalyst and solvent.

Scientific Research Applications

7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been widely used in scientific research for its potential applications in medicinal chemistry and drug development. Several studies have reported its ability to inhibit the activity of various enzymes and receptors that are involved in the regulation of various physiological processes, including inflammation, cancer, and neurodegenerative diseases. Additionally, it has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.

properties

Product Name

7-Fluoro-1-(4-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H17F2N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

7-fluoro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17F2N3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-3-5-13(24)6-4-12)18-20(29)15-10-14(25)7-8-16(15)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3

InChI Key

CGIGCYQVJOHNPV-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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